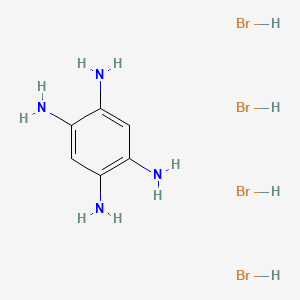

Benzene-1,2,4,5-tetraamine tetrahydrobromide

Description

Properties

IUPAC Name |

benzene-1,2,4,5-tetramine;tetrahydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.4BrH/c7-3-1-4(8)6(10)2-5(3)9;;;;/h1-2H,7-10H2;4*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTIKSMCYOUYTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)N)N)N.Br.Br.Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Br4N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,2,4,5-tetraamine tetrahydrobromide typically involves the reduction of nitrobenzene derivatives. One common method is the reduction of 1,2,4,5-tetranitrobenzene using a reducing agent such as tin (Sn) in the presence of hydrochloric acid (HCl) to yield Benzene-1,2,4,5-tetraamine. This intermediate is then treated with hydrobromic acid (HBr) to form the tetrahydrobromide salt .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The amino groups undergo oxidation to form nitroso or nitro derivatives. Common reagents include:

-

KMnO₄/H₂SO₄ : Selective oxidation to nitrobenzene derivatives at elevated temperatures .

-

H₂O₂/Fe³⁺ : Mild oxidation yielding hydroxylamine intermediates .

Table 2: Oxidation Reagents and Products

| Reagent System | Product | Conditions | Source |

|---|---|---|---|

| KMnO₄ in H₂SO₄ | 1,2,4,5-Tetranitrobenzene | 80–100°C, 6–8 h | |

| H₂O₂/FeCl₃ | Hydroxylamine derivatives | RT, 12 h |

Substitution Reactions

The amino groups participate in nucleophilic substitution with alkyl halides or acyl chlorides:

-

Alkylation : Reaction with 1-bromobutane in DMF at 110°C forms N-alkylated derivatives .

-

Acylation : Acetyl chloride in pyridine yields tetra-acetamide products .

Table 3: Substitution Reactions

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| 1-Bromobutane/NaH | Tetrabutylbenzobisimidazole | 110°C, 4 h | |

| Acetyl Chloride | 1,2,4,5-Tetraacetamidobenzene | Pyridine, RT, 24 h |

Condensation and Polymerization

The compound serves as a monomer in synthesizing thermally stable polymers:

-

Polybenzimidazoles : Condensation with 2,5-dihydroxyterephthalic acid yields polymers with intrinsic viscosities >12 dL/g .

-

Quinoxaline Derivatives : Reaction with 3,6-dibromophenanthrene-9,10-dione forms nitrogen-rich heterocycles .

Table 4: Polymerization Reactions

Stability and Decomposition

Thermogravimetric analysis (TGA) reveals a four-stage decomposition:

-

149–200°C : Loss of HBr and adsorbed water.

-

200–282°C : Degradation of amine groups.

-

282–378°C : Carbonization.

Key Findings

-

The tetrahydrobromide salt exhibits higher solubility in polar solvents compared to its hydrochloride analogue, facilitating reactions in aqueous or alcoholic media .

-

Catalytic hydrogenation and substitution reactions proceed with >75% yield under optimized conditions .

-

Polymer derivatives demonstrate exceptional thermal stability (decomposition >280°C), making them suitable for high-performance materials .

Scientific Research Applications

Polymer Synthesis

Benzene-1,2,4,5-tetraamine tetrahydrobromide serves as a crucial monomer in the synthesis of advanced polymeric materials. It is particularly noted for its use in producing polyamides and polyesters with enhanced thermal stability and mechanical properties.

Case Study: Polyamide Synthesis

A notable application involves the interfacial polymerization of benzene-1,2,4,5-tetraamine with pyromellitic dianhydride (PMDA). This reaction yields a flexible polyamide that exhibits high thermal and radiation resistance. The resulting polymers can be utilized in aerospace applications where durability under extreme conditions is essential .

Key Properties:

- Thermal Stability: Polymers synthesized from this compound demonstrate thermal decomposition temperatures exceeding 200°C.

- Mechanical Strength: Enhanced tensile strength and flexibility compared to traditional polymers.

Advanced Materials Development

The compound's ability to form stable linkages makes it suitable for creating novel materials that can be utilized in various fields including electronics and coatings.

Application in Coatings

This compound has been employed in the formulation of coatings that require high performance under thermal stress. These coatings are particularly beneficial in protective applications where resistance to heat and chemicals is critical .

Chemical Research Applications

In chemical research, this compound is used as a precursor for various synthetic pathways leading to complex organic molecules.

Example: Synthesis of Benzimidazole-linked Polymers

Research has shown that this compound can be co-condensed with other organic compounds to create benzimidazole-linked polymers. These materials exhibit selective properties for gas capture applications, particularly for CO₂ .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Polymer Synthesis | Used in polyamide and polyester production | High thermal stability |

| Advanced Coatings | Formulated into coatings for protective applications | Chemical resistance |

| Chemical Research | Precursor for complex organic syntheses | Versatile reactivity |

| Gas Capture Technologies | Development of selective polymers for CO₂ capture | Environmental benefits |

Mechanism of Action

The mechanism of action of Benzene-1,2,4,5-tetraamine tetrahydrobromide involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes with metal ions or other molecules. The pathways involved include:

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzene-1,2,4,5-tetraamine Tetrahydrochloride

- Molecular Formula : C₆H₁₄Cl₄N₄

- Molecular Weight : 284.01 g/mol

- Key Differences: Counterion Effects: The chloride salt has a lower molecular weight and higher charge density compared to the bromide analog, which may influence solubility and reaction kinetics. Applications: Both salts are used in COF synthesis. However, the tetrahydrochloride is more widely documented in frameworks requiring precise symmetry, such as 2D-COFs with linear defects controlled by monomer addition patterns . Purity & Availability: The hydrochloride variant is commercially available at purities ≥95% (e.g., Matrix and BLD Pharm), whereas the hydrobromide is less commonly listed, suggesting niche use .

Benzene-1,2,4,5-tetrol

- Molecular Formula : C₆H₆O₄

- Molecular Weight : 142.11 g/mol

- Key Differences: Functional Groups: Replacing amines with hydroxyl groups transforms the compound into a dihydroxyquinone precursor. This enables redox activity and metal coordination, unlike the non-redox-active tetraamine salts . Applications: The tetrol is a key monomer for coordination polymers and COFs with quinone linkages, which are exploited in catalysis and energy storage. Its crystal structure (monohydrate or co-crystal with benzoquinone) exhibits extensive hydrogen bonding, contrasting with the ionic interactions in tetraamine salts .

Benzene-1,2,4,5-tetracarboxylic Acid

- Molecular Formula : C₁₀H₆O₈

- Molecular Weight : 254.15 g/mol

- Key Differences: Acidity & Coordination: The carboxylic acid groups enable deprotonation to form carboxylate ligands, making this compound a staple in metal-organic frameworks (MOFs). Unlike the tetraamine salts, it coordinates directly to metal nodes (e.g., Zr, Fe) to create rigid, thermally stable networks . Synthesis Routes: Typically synthesized via oxidation of tetramethylbenzene derivatives, this compound requires harsh conditions (e.g., strong acids), whereas tetraamine salts are prepared via straightforward protonation of the free base .

1,2,4,5-Tetramethylbenzene (Durene)

- Molecular Formula : C₁₀H₁₄

- Molecular Weight : 134.22 g/mol

- Key Differences: Non-polar Nature: The methyl groups render durene hydrophobic, limiting its use in aqueous systems. It serves as a precursor in organic synthesis (e.g., oxidation to tetracarboxylic acid) rather than a direct building block for frameworks . Thermodynamic Properties: Durene has a boiling point of 352.40 K and low polarity, contrasting sharply with the ionic character and high solubility of tetraamine salts .

Benzene-1,2,4,5-tetraphosphate (Bz(1,2,4,5)P₄)

- Molecular Formula : C₆H₄O₁₂P₄

- Key Differences: Bioactivity: Bz(1,2,4,5)P₄ is a potent inhibitor of 5-phosphatase (IC₅₀ = 4 μM), leveraging its phosphate groups to mimic inositol polyphosphates. This contrasts with the tetraamine salts’ roles in materials science . Charge & Solubility: The tetraphosphate carries a −4 charge at physiological pH, enabling strong electrostatic interactions with enzymes, whereas tetraamine salts remain cationic .

Research Insights and Challenges

- Tetraamine Salts : The choice between HBr and HCl salts in COF synthesis hinges on reaction medium polarity and desired crystallinity. Bromide’s larger size may slow nucleation, favoring ordered frameworks .

- Functional Group Trade-offs : While amines enable dynamic covalent chemistry (e.g., imine bonds), hydroxyls and carboxylates offer redox activity and metal coordination, respectively. Selection depends on target material properties .

- Synthetic Limitations : Tetraamine salts require anhydrous conditions to prevent hydrolysis, whereas tetrol and carboxylic acid derivatives tolerate aqueous environments .

Biological Activity

Benzene-1,2,4,5-tetraamine tetrahydrobromide (also referred to as 1,2,4,5-benzenetetramine tetrahydrobromide) is a compound of significant interest due to its biological activity, particularly as a selective inhibitor of focal adhesion kinase (FAK). This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C6H14Br4N4

- Molecular Weight : 284.014 g/mol

- CAS Number : 4506-66-5

- Physical State : Solid; typically appears as a tetrahydrobromide salt.

This compound acts primarily as a FAK inhibitor , targeting the autophosphorylation site at tyrosine 397 (Y397). The inhibition of FAK is crucial because FAK plays a vital role in integrin signaling pathways that regulate cell survival, proliferation, and motility.

- Inhibition Profile :

Biological Activities

- Antiproliferative Effects :

- Cell Adhesion and Detachment :

- Antiangiogenic Activity :

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antiproliferative | Effective against various tumor cell lines; significant tumor regression in vivo studies. |

| Cell Detachment | Promotes detachment and inhibits adhesion; critical for understanding metastasis mechanisms. |

| Antiangiogenic | Inhibits angiogenesis; potential therapeutic application in cancer treatment. |

Case Study Example

A study published in Oncotarget highlighted the role of FAK in neuroblastoma liver metastasis and demonstrated that treatment with this compound significantly reduced metastatic spread by inhibiting FAK phosphorylation . The study utilized various cancer cell lines to assess the compound's efficacy and found that it effectively reduced cell viability in a dose-dependent manner.

Q & A

Basic: What are the optimal synthetic routes for Benzene-1,2,4,5-tetraamine tetrahydrobromide to achieve high yield and purity?

The synthesis typically involves nitration of 1,3-dichlorobenzene followed by ammonolysis to form dinitrodiaminobenzene. Catalytic reduction using palladium-on-charcoal in an ethanol-HCl mixture yields the tetraamine tetrahydrochloride. To obtain the tetrahydrobromide salt, substitute HCl with HBr during neutralization. Crystallization from water or ethanol ensures purity (>95%). Key parameters include strict control of pH during neutralization and inert atmosphere handling to prevent oxidation .

Advanced: How does the choice of counterion (e.g., bromide vs. chloride) influence the physicochemical properties and reactivity of Benzene-1,2,4,5-tetraamine salts in coordination chemistry?

Counterions affect solubility, lattice stability, and ligand coordination. Bromide ions (larger ionic radius vs. chloride) may enhance solubility in polar aprotic solvents, facilitating reactions in COF (Covalent Organic Framework) synthesis. In catalysis, bromide can act as a weak-field ligand, altering metal complex geometries. Comparative studies using XRD and conductivity measurements are recommended to quantify ion-pairing effects .

Basic: What purification techniques are recommended for this compound to remove residual catalysts or byproducts?

Recrystallization from boiling water or ethanol effectively removes Pd catalyst residues. For byproduct removal (e.g., unreacted nitro intermediates), column chromatography with silica gel and a methanol/ethyl acetate gradient is advised. Purity can be verified via HPLC (C18 column, 0.1% TFA in H2O/MeCN mobile phase) or elemental analysis .

Advanced: In the synthesis of COFs using Benzene-1,2,4,5-tetraamine derivatives, how can structural disorder be quantified and minimized during framework assembly?

Disorder arises from non-adjacent monomer linkages, creating linear defects. Monte Carlo simulations model defect propagation, while pair distribution function (PDF) analysis of XRD data quantifies disorder. To minimize defects, use slow heating protocols (e.g., solvothermal synthesis at 120°C over 72 hours) and stoichiometric monomer ratios. Post-synthetic annealing at 200°C under vacuum can improve crystallinity .

Basic: Which spectroscopic methods (e.g., NMR, IR) are most effective for characterizing the structure of this compound?

- <sup>1</sup>H NMR (D2O/DMSO-d6) : Aromatic protons appear as a singlet at δ 7.2–7.5 ppm; amine protons are broadened due to exchange.

- FT-IR : N-H stretches at 3200–3400 cm<sup>−1</sup>; C-N vibrations at 1250–1350 cm<sup>−1</sup>.

- UV-Vis : π→π* transitions in the 250–300 nm range.

- ESI-MS : Confirm molecular ion peaks ([M-Br]<sup>+</sup> at m/z 209) .

Advanced: What strategies can be employed to functionalize this compound for targeted applications in conductive polymers or catalysis?

- Pre-functionalization : Introduce electron-withdrawing groups (e.g., -NO2) via electrophilic substitution before reduction to tune redox potentials.

- Post-synthetic modification : React with acyl chlorides or epoxides to graft functional moieties.

- Coordination polymers : Use transition metals (e.g., Fe<sup>2+</sup>, Cu<sup>2+</sup>) to form chelates for electrocatalytic O2 reduction .

Basic: How to assess the thermal stability of this compound under various experimental conditions?

Perform thermogravimetric analysis (TGA) under N2 (heating rate 10°C/min). Decomposition typically starts at ~250°C. For kinetic stability, isothermal TGA at 150°C for 24 hours monitors mass loss. Differential scanning calorimetry (DSC) identifies phase transitions, with endothermic peaks correlating with melting or degradation .

Advanced: When analyzing reaction mechanisms involving this compound, how can computational methods (e.g., DFT) complement experimental data to resolve kinetic ambiguities?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311G**) calculates transition-state energies for amine oxidation or ligand substitution. Compare computed IR spectra with experimental data to validate intermediates. For electron-transfer reactions, Marcus theory parameters (reorganization energy, λ) derived from DFT improve rate predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.